2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE
Overview
Description
2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position
Scientific Research Applications
2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials and as a building block in organic synthesis.
Future Directions
The future directions for “2-(4-Chlorophenyl)thiazole-4-carbaldehyde” and similar compounds could involve further exploration of their potential in drug development and other biological applications . More research is needed to fully understand their mechanisms of action and potential therapeutic benefits.
Mechanism of Action
Target of Action
This compound belongs to a class of molecules known as thiazole derivatives, which have been found to interact with a variety of biological targets, depending on their specific structures .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, such as binding to dna or proteins, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives can affect multiple pathways depending on their specific targets .
Result of Action
Depending on the specific targets and pathways affected, this compound could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)thiazole-4-carbaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . The compound’s interaction with topoisomerase II results in the inhibition of the enzyme’s activity, leading to DNA double-strand breaks and cell cycle arrest. Additionally, 2-(4-Chlorophenyl)thiazole-4-carbaldehyde has shown potential as an antimicrobial agent by interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of 2-(4-Chlorophenyl)thiazole-4-carbaldehyde on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In bacterial cells, 2-(4-Chlorophenyl)thiazole-4-carbaldehyde disrupts cell wall synthesis and protein synthesis, resulting in cell death .
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenyl)thiazole-4-carbaldehyde exerts its effects through various mechanisms. It binds to the active site of topoisomerase II, inhibiting its catalytic activity and leading to the accumulation of DNA breaks . The compound also interacts with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis. By binding to these proteins, 2-(4-Chlorophenyl)thiazole-4-carbaldehyde modulates their activity, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)thiazole-4-carbaldehyde have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to 2-(4-Chlorophenyl)thiazole-4-carbaldehyde can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)thiazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At high doses, 2-(4-Chlorophenyl)thiazole-4-carbaldehyde can cause significant toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing toxicity.
Metabolic Pathways
2-(4-Chlorophenyl)thiazole-4-carbaldehyde is involved in various metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, into reactive intermediates that can interact with cellular macromolecules . These interactions can lead to changes in metabolic flux and the accumulation of metabolites, affecting overall cellular metabolism . The compound’s metabolism also involves conjugation reactions, such as glucuronidation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-(4-Chlorophenyl)thiazole-4-carbaldehyde is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, the compound interacts with transporters and binding proteins that facilitate its uptake and distribution within specific cellular compartments . The localization and accumulation of 2-(4-Chlorophenyl)thiazole-4-carbaldehyde within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)thiazole-4-carbaldehyde plays a crucial role in its activity. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 2-(4-Chlorophenyl)thiazole-4-carbaldehyde to specific compartments . The compound’s activity is influenced by its subcellular localization, as it can modulate nuclear processes such as gene expression and DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE typically involves the reaction of 4-chlorobenzaldehyde with thioamide derivatives under acidic or basic conditions. One common method includes the cyclization of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by oxidation to form the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-(4-Chlorophenyl)thiazole-4-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)thiazole-2-carbaldehyde
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Comparison: 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEJNZQGJYCMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366604 | |
Record name | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21278-77-3 | |
Record name | 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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